![molecular formula C14H8ClN3O2S2 B2574374 (3-Chloroquinoxalin-2-yl)(thiophen-2-ylsulfonyl)acetonitrile CAS No. 885196-53-2](/img/structure/B2574374.png)
(3-Chloroquinoxalin-2-yl)(thiophen-2-ylsulfonyl)acetonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring (a bicyclic compound containing two nitrogen atoms), a thiophene ring (a five-membered ring with one sulfur atom), a sulfonyl group (a sulfur atom bonded to two oxygen atoms), and a nitrile group (a carbon triple-bonded to a nitrogen) .Chemical Reactions Analysis
Quinoxaline derivatives are known to participate in a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The presence of the sulfonyl and nitrile groups could also influence the reactivity of the compound.Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)-2-thiophen-2-ylsulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O2S2/c15-14-13(17-9-4-1-2-5-10(9)18-14)11(8-16)22(19,20)12-6-3-7-21-12/h1-7,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXLDFQAYBOBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(C#N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloroquinoxalin-2-yl)(thiophen-2-ylsulfonyl)acetonitrile |
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